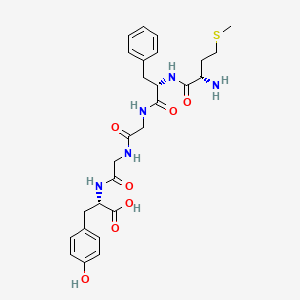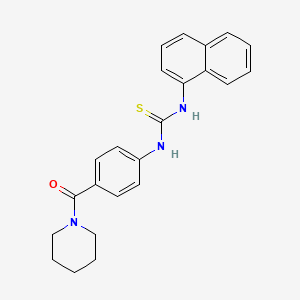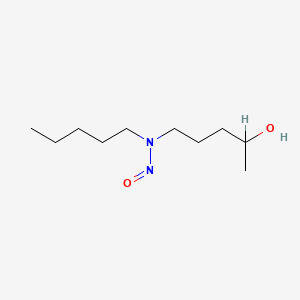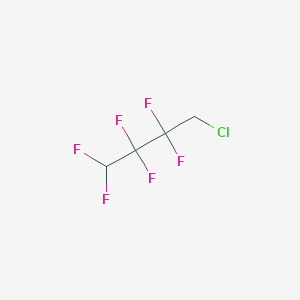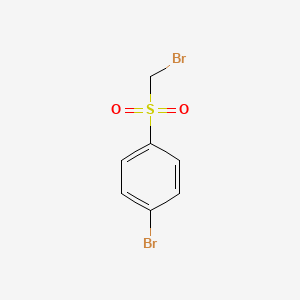
1-(Cyclohexylamino)-3-((1,2,3-trimethyl-1H-indol-4-yl)oxy)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclohexylamino)-3-((1,2,3-trimethyl-1H-indol-4-yl)oxy)-2-propanol hydrochloride is a synthetic organic compound. It is characterized by the presence of a cyclohexylamino group, a trimethylindole moiety, and a propanol backbone. This compound is typically used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylamino)-3-((1,2,3-trimethyl-1H-indol-4-yl)oxy)-2-propanol hydrochloride generally involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Attachment of the Cyclohexylamino Group: This step typically involves the reaction of the indole derivative with cyclohexylamine under suitable conditions.
Formation of the Propanol Backbone: The final step involves the reaction of the intermediate product with a propanol derivative to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(Cyclohexylamino)-3-((1,2,3-trimethyl-1H-indol-4-yl)oxy)-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups into the molecule.
科学研究应用
1-(Cyclohexylamino)-3-((1,2,3-trimethyl-1H-indol-4-yl)oxy)-2-propanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of 1-(Cyclohexylamino)-3-((1,2,3-trimethyl-1H-indol-4-yl)oxy)-2-propanol hydrochloride would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s effects would be mediated through pathways involving these targets, leading to various biological or chemical outcomes.
相似化合物的比较
Similar Compounds
- 1-(Cyclohexylamino)-3-(indol-4-yloxy)-2-propanol hydrochloride
- 1-(Cyclohexylamino)-3-(1H-indol-4-yloxy)-2-propanol hydrochloride
Uniqueness
1-(Cyclohexylamino)-3-((1,2,3-trimethyl-1H-indol-4-yl)oxy)-2-propanol hydrochloride is unique due to the presence of the trimethylindole moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
76410-33-8 |
|---|---|
分子式 |
C20H31ClN2O2 |
分子量 |
366.9 g/mol |
IUPAC 名称 |
1-(cyclohexylamino)-3-(1,2,3-trimethylindol-4-yl)oxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C20H30N2O2.ClH/c1-14-15(2)22(3)18-10-7-11-19(20(14)18)24-13-17(23)12-21-16-8-5-4-6-9-16;/h7,10-11,16-17,21,23H,4-6,8-9,12-13H2,1-3H3;1H |
InChI 键 |
GPZXEYCKAYMLAI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C2=C1C(=CC=C2)OCC(CNC3CCCCC3)O)C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-](/img/structure/B14451225.png)
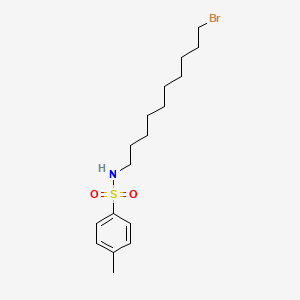


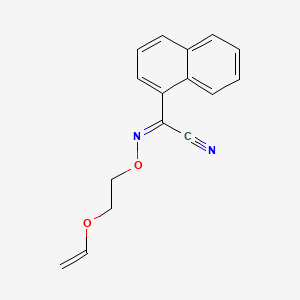
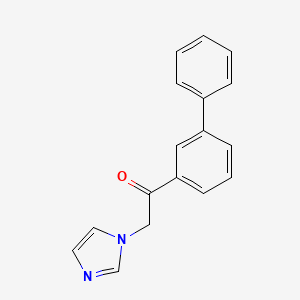
![[(2S,3R)-3-decyloxiran-2-yl]methanol](/img/structure/B14451259.png)
